1-(Methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Description
1-(Methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C13H17N3O4S2 and its molecular weight is 343.42. The purity is usually 95%.
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Biological Activity
1-(Methylsulfonyl)-3-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by recent research findings.
The compound can be synthesized through a multi-step process involving the formation of the imidazolidinone core followed by the introduction of the thiophene and methylsulfonyl groups. The typical synthetic route includes:
- Formation of the Imidazolidinone : Starting from appropriate amino acids or derivatives.
- Cyclization : Under controlled conditions to form the imidazolidinone structure.
- Substitution Reactions : Introducing thiophene and methylsulfonyl groups via sulfonylation and electrophilic aromatic substitution.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances binding affinity, while the thiophene ring contributes to π-π interactions, stabilizing the compound's interaction with target proteins.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against Gram-positive bacteria, including resistant strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 2.0 |
Enterococcus faecalis (VRE) | 4.0 |
Micrococcus luteus | 1.0 |
Anticancer Potential
The compound has also been evaluated for anticancer activity in vitro. It demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, primarily through inhibition of key signaling pathways.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their antimicrobial activities. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial potency, suggesting structure-activity relationships (SAR) that could guide future drug development .
Study 2: Anticancer Activity
Another investigation reported in Cancer Research focused on the effects of this compound on human cancer cell lines. The study revealed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
When compared to similar compounds, such as 1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine and 1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine, this compound exhibited unique biological profiles due to the presence of the thiophene moiety. This structural difference is crucial for its enhanced biological activity.
Compound | Main Activity | Notable Features |
---|---|---|
1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine | Moderate Antimicrobial | Furan ring provides different electronic properties |
1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine | Limited Anticancer | Pyridine ring alters binding interactions |
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | Strong Antimicrobial & Anticancer | Thiophene enhances binding affinity |
Properties
IUPAC Name |
1-methylsulfonyl-3-(3-thiophen-2-ylpyrrolidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-22(19,20)16-7-6-15(13(16)18)12(17)14-5-4-10(9-14)11-3-2-8-21-11/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWHKWKONAKMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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